REACTION_CXSMILES
|
[C:1]1([S:7]([CH2:10][CH2:11][CH2:12]O)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC1C=CC(S([O-])(=O)=O)=CC=1.[CH3:25][NH2:26]>>[CH3:25][NH:26][CH2:12][CH2:11][CH2:10][S:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)(=[O:9])=[O:8] |f:0.1|
|
Name
|
3-(phenylsulfonyl)-1-propanol 4-methylbenzenesulfonate
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Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)S(=O)(=O)CCCO.CC1=CC=C(C=C1)S(=O)(=O)[O-]
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Type
|
CUSTOM
|
Details
|
stirred for 24 hours at 80°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Thereafter, the methylamine was evaporated under reduced pressure
|
Type
|
ADDITION
|
Details
|
the residue was poured into ice-water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The methylene chloride extracts were dried over potassium carbonate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
CNCCCS(=O)(=O)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |